N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
Overview
Description
- Bromination and chlorination reactions can be carried out using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled conditions to introduce bromine and chlorine atoms at specific positions on the imidazo[1,2-b]pyridazine ring .
Acetamide Group Addition:
Industrial Production Methods:
- Industrial production methods for N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide typically involves the following steps:
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Formation of the Imidazo[1,2-b]pyridazine Core:
- The imidazo[1,2-b]pyridazine core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
- Reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium fluoride (CsF) at elevated temperatures (e.g., 100°C) for several hours .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
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Oxidation and Reduction Reactions:
Common Reagents and Conditions:
- Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts (Pd/C) are commonly used in these reactions.
- Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products Formed:
- The major products formed from these reactions include substituted imidazo[1,2-b]pyridazines with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry:
- N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide is used as a building block in the synthesis of more complex molecules for chemical research .
Biology and Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific biological pathways .
- It may also be used in biological assays to study enzyme inhibition and receptor binding.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors.
- The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Shares the same core structure but lacks the acetamide group.
6-Chloroimidazo[1,2-b]pyridazine: Similar core structure with only a chlorine atom and no bromine or acetamide group.
Uniqueness:
Properties
IUPAC Name |
N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4O/c1-4(15)11-8-7(9)14-6(12-8)3-2-5(10)13-14/h2-3H,1H3,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANKWWMLKUVYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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